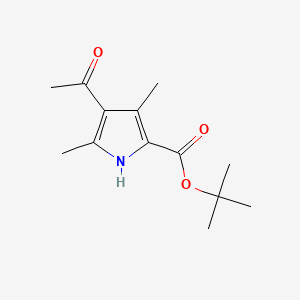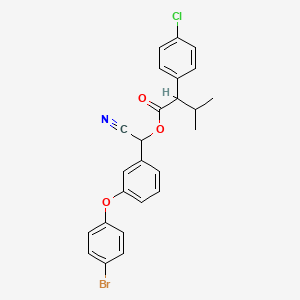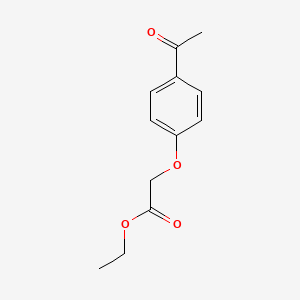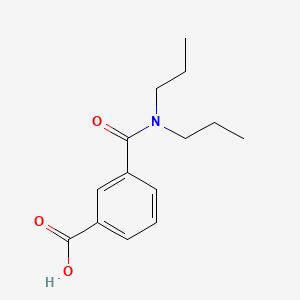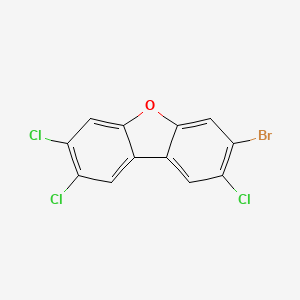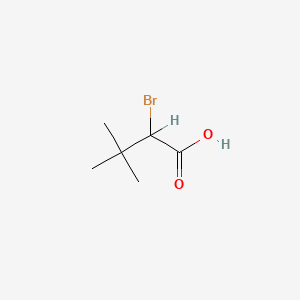
1-(2,3-Dichlorophenyl)ethanone
説明
Synthesis Analysis
The synthesis of related compounds often involves multistep procedures that may include the resolution of enantiomers, crystallization, and various forms of catalysis. For example, a facile 7-step procedure has been developed for the synthesis of enantiomerically pure compounds starting from related dichlorophenyl ethanones, demonstrating the complex methodology involved in synthesizing such molecules (Zhang et al., 2014).
Molecular Structure Analysis
Molecular structure analysis of dichlorophenyl ethanones and similar compounds often employs vibrational and structural observations alongside molecular docking studies. These analyses can reveal the equilibrium geometry, vibrational wavenumbers, and nonlinear optical properties, offering deep insights into the molecular behavior of these compounds (Parveen S et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving dichlorophenyl ethanones can lead to the formation of various photoproducts, demonstrating the photochemical reactivity of these compounds. The reactivity can be influenced by the presence of oxygen, leading to different reaction pathways and products (Castellan et al., 1990).
Physical Properties Analysis
The crystal structure of related compounds, such as (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, provides insights into their physical properties. The analysis of these structures can reveal conformational details, such as chair and half-chair conformations, and the presence of van der Waals contacts, which are crucial for understanding the physical characteristics of these molecules (Zheng et al., 2014).
Chemical Properties Analysis
Studies on related compounds have also explored their chemical properties, including their reactivity in condensation reactions and heterocyclization, which can lead to the formation of isoflavones and other heterocycles. Such reactions highlight the versatility and reactivity of the carbonyl group in dichlorophenyl ethanones, providing a pathway to a variety of chemical structures (Moskvina et al., 2015).
科学的研究の応用
Biotransformation in Drug Synthesis
A bacterial strain identified as Acinetobacter sp. ZJPH1806 was found capable of biocatalyzing 2-chloro-1-(2,4-dichlorophenyl) ethanone into a chiral intermediate of the antifungal agent Miconazole with high enantioselectivity. This process involved a whole-cell-mediated biocatalytic route, offering a novel method for the highly enantioselective synthesis of the intermediate, presenting a significant improvement in yield and purity, which could be beneficial for drug synthesis (Miao et al., 2019).
Structural Analysis for Compound Development
The molecular structure and properties of 1,1′-[4-(2,4-Dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]diethanone were studied, revealing important conformational details and intermolecular interactions. This research can provide a foundation for the development of new compounds with specific properties based on this structural framework (Sundar et al., 2011).
Antitubercular Agent Synthesis
The synthesis and biological evaluation of chalcones and acetyl pyrazoline derivatives comprising a furan nucleus, including 1-{5-[5-(m,p-dichlorophenyl)furan-2-yl]-3-aryl-4,5-dihydro-1H-pyrazol-1-yl} ethanone, were carried out to explore their potential as antitubercular agents. These compounds were characterized and screened for antibacterial, antifungal, and specifically antitubercular activity, indicating their potential application in medical treatment of such infections (Bhoot et al., 2011).
Safety And Hazards
特性
IUPAC Name |
1-(2,3-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O/c1-5(11)6-3-2-4-7(9)8(6)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMABBMYSEVZARZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40204585 | |
| Record name | 1-(2,3-Dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)ethanone | |
CAS RN |
56041-57-7 | |
| Record name | 1-(2,3-Dichlorophenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56041-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,3-Dichlorophenyl)ethanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056041577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,3-Dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40204585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,3-dichlorophenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.486 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,3-DICHLOROPHENYL)ETHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN2KG56TE3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

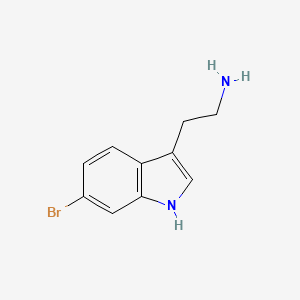
![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)
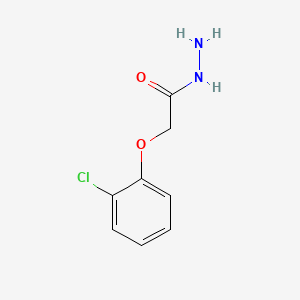
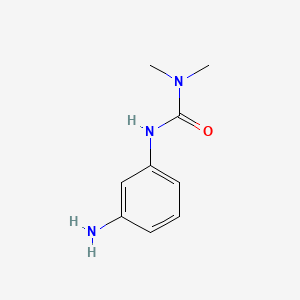
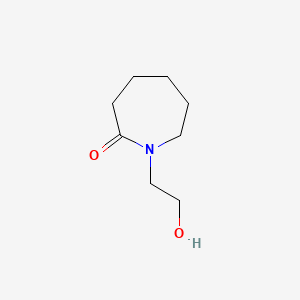
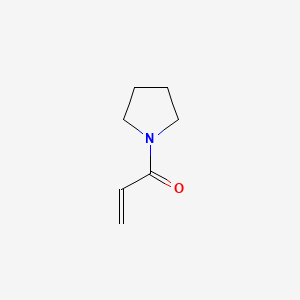
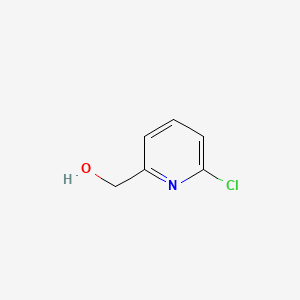
![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)
